![molecular formula C14H20N2 B2616684 (3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine CAS No. 236406-57-8](/img/structure/B2616684.png)
(3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine
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Description
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of “(2S,3aR,7aS)-tert-Butyl Hexahydro-2,5-methanopyrrolo [3,2-c]pyridine-1 (4H)-carboxylate”, an intermediate for nicotinic acetylcholine receptor agonists, involves three transformations in a one-pot process, including debenzylation and ring hydrogenation of two fused bicyclic rings .Scientific Research Applications
- Microwave reactions offer advantages such as milder conditions, high reaction rates, and product purity. They are gaining popularity in comparison to traditional synthesis methods .
- Another approach involves the reaction of 5-aminopyrazoles with 3-formylchromones, yielding pyrazolo[3,4-b]pyridines .
- This reaction leads to the formation of polysubstituted pyrazolo[3,4-b]pyridines with diverse substitution patterns .
- These compounds have been explored for various biological targets due to their diverse pharmacological potential .
Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Two-Component Synthesis of Pyrazolo[3,4-b]pyridines
Regioselective Synthesis of Polysubstituted Pyrazolo[3,4-b]pyridines
Alternative Stereoselective Reduction Procedures
Biomedical Applications
Synthesis of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones
properties
IUPAC Name |
(3aR,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-7-6-13-8-15-9-14(13)11-16/h1-5,13-15H,6-11H2/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZSGEYBDJCPRP-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1CNC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]2[C@H]1CNC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine |
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